molecular formula C12H10O B8307938 1,3-Dihydronaphtho[2,3-c]furan

1,3-Dihydronaphtho[2,3-c]furan

Cat. No.: B8307938
M. Wt: 170.21 g/mol
InChI Key: XOAKIGCCKYBOMR-UHFFFAOYSA-N
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Description

1,3-Dihydronaphtho[2,3-c]furan (CAS# 7193-16-0) is a versatile organic compound with a molecular formula of C12H10O and a molecular weight of 170.207 g/mol . This dihydrofuran-fused naphthalene scaffold is a privileged structure in medicinal and materials chemistry due to its presence in a wide range of biologically active molecules and its utility as a synthetic intermediate. Researchers value this compound as a key precursor for the synthesis of novel naphthofuran derivatives, which are core structures in many natural products and pharmacologically active compounds . The naphtho[2,3-c]furan scaffold is of significant interest in scientific research for developing new therapeutic agents. Compounds based on this structure have been investigated for their potential as selective antagonists of the muscarine M2 receptor, a target relevant for neurodegenerative conditions such as Alzheimer's disease . Furthermore, synthetic methodologies have been developed to create polysubstituted this compound derivatives that show promising biological activities, including antiviral, anti-inflammatory, and anticancer properties . Beyond pharmaceutical applications, this scaffold plays a role in materials science. It serves as a building block for the synthesis of fully aromatic, polycondensed O-heterocycles through processes like aromatization and electrocyclization . The resulting extended conjugated systems can exhibit valuable optical properties, such as fluorescence, making them candidates for use in organic electronics and as photosensitizers [citation:]. The synthesis of this compound derivatives has been achieved through various advanced methods, including reactions between nitrostilbenes and aromatic enols like β-naphthol, which proceed in excellent yields . Other innovative approaches involve metal-catalyzed intermolecular self-coupling cyclization reactions of 3-aryl-2-propyn-1-ol compounds, offering advantages such as mild conditions, high atom economy, and operational simplicity . Researchers can leverage this chemical entity as a foundational block for constructing complex polyheterocyclic systems, exploring structure-activity relationships in drug discovery, and developing new functional materials with tailored properties. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

IUPAC Name

1,3-dihydrobenzo[f][2]benzofuran

InChI

InChI=1S/C12H10O/c1-2-4-10-6-12-8-13-7-11(12)5-9(10)3-1/h1-6H,7-8H2

InChI Key

XOAKIGCCKYBOMR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=CC=CC=C3C=C2CO1

Origin of Product

United States

Scientific Research Applications

Biological Activities

1,3-Dihydronaphtho[2,3-c]furan and its derivatives exhibit a range of biological activities that make them valuable in medicinal chemistry. Key applications include:

  • Anticancer Activity : Several studies have reported that derivatives of this compound demonstrate significant anticancer effects. For instance, compounds have been identified as inhibitors of liver tumor growth and show cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells .
  • Antimicrobial Properties : Research indicates that these compounds possess antimicrobial activity against a range of pathogens, including bacteria and fungi. They have been shown to inhibit the growth of Mycobacterium tuberculosis and other bacterial strains, highlighting their potential as therapeutic agents in infectious diseases .
  • Anti-inflammatory Effects : Some derivatives exhibit inhibitory activity against enzymes involved in inflammatory processes, such as 5-lipoxygenase and α-glucosidase. These properties suggest potential applications in treating inflammatory diseases .

Synthetic Strategies

The synthesis of this compound can be achieved through various methods, which are crucial for developing derivatives with enhanced biological activities.

  • One-Pot Reactions : Efficient one-pot synthetic strategies have been developed to produce these compounds with high yields. For example, the reaction of naphthols with specific reagents under controlled conditions has been reported to yield this compound derivatives effectively .
  • Electrocyclic Reactions : Electrocyclic ring closure reactions have also been employed to synthesize this compound from simpler precursors, allowing for structural modifications that enhance biological efficacy .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of a series of this compound derivatives against the A549 lung cancer cell line. The results showed that certain modifications led to an IC50 value as low as 12 μM, indicating potent anticancer activity. This highlights the importance of structural optimization in developing effective anticancer agents .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial potential of these compounds against various bacterial strains. Derivatives were tested for their ability to inhibit growth and showed promising results against Klebsiella pneumoniae and other pathogens. These findings support further research into their use as novel antimicrobial agents .

Chemical Properties and Mechanisms of Action

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Enzyme Inhibition : Many derivatives act as inhibitors for key enzymes involved in cancer progression and inflammation.
  • Reactive Oxygen Species Scavenging : Some studies suggest that these compounds may function as antioxidants, neutralizing reactive oxygen species and thereby reducing oxidative stress in cells .

Summary Table of Biological Activities

Activity TypeTarget Cells/PathogensConcentration (µM)Observed Effect
AnticancerA549 (lung cancer)100Significant reduction in cell viability
AntimicrobialKlebsiella pneumoniaeVariesEffective growth inhibition
Anti-inflammatoryVarious inflammatory pathwaysVariesInhibition of enzyme activity

Comparison with Similar Compounds

Key Observations :

  • Crystal Packing : 4-Phenyl derivatives exhibit distinct hydrogen-bonding networks compared to 9-phenyl isomers, affecting thermal stability .
  • Planarity : Para-substituted phenyl groups (e.g., 4-phenyl) enhance planarity, improving π-π stacking interactions .

Key Observations :

  • Catalyst Efficiency : Rhodium catalysts enable diverse cycloadditions but with variable yields, while acid-mediated reactions achieve higher reproducibility .
  • Regioselectivity : Substituent position (e.g., C4 vs. C9) in phenyl derivatives is controlled by steric hindrance during electrophilic substitution .

Physical Properties

  • Solubility: Glycosylated derivatives (e.g., compound from E. americana) show improved aqueous solubility compared to nonpolar analogs like 4-phenylnaphtho[2,3-c]furan-1(3H)-one .
  • Thermal Stability : 4-Phenyl derivatives exhibit higher melting points (>250°C) due to robust hydrogen-bonded networks .

Key Observations :

  • Anticancer Potential: Methanone derivatives show moderate cytotoxicity, while natural glucosides target microbial pathogens .
  • Photochromism : Vinylidene derivatives undergo reversible structural changes under UV light, enabling smart material applications .

Preparation Methods

Palladium-Catalyzed Intramolecular Diels-Alder Reactions

Palladium-catalyzed cyclization has emerged as a key method for synthesizing 1,3-dihydronaphtho[2,3-c]furan derivatives. In a seminal study, the title compound (I) was synthesized via a Pd(dba)₃·CHCl₃-catalyzed intramolecular Diels-Alder reaction (Figure 1) . The reaction involved heating a mixture of substrate 1a , Pd(dba)₃·CHCl₃ (5 mol%), and triethylamine in anhydrous DMF at 120°C for 8 hours. Post-reaction purification by silica gel chromatography yielded the product in 80% yield . Key structural features, such as the dihedral angle between benzene rings (82.33°) and O1 displacement (0.5929 Å), were confirmed via X-ray crystallography .

Reaction Conditions

  • Catalyst: Pd(dba)₃·CHCl₃ (5 mol%)

  • Solvent: DMF

  • Temperature: 120°C

  • Yield: 80%

This method is notable for its regioselectivity and applicability to structurally complex derivatives, though it requires stringent anhydrous conditions.

Friedel-Crafts Alkylation with Phthalic Anhydride

Friedel-Crafts alkylation provides an alternative route to 1,3-disubstituted naphtho[2,3-c]furan-4,9-diones, which can be reduced to the dihydro form. Koyama et al. demonstrated that treating phthalic anhydride with 2,5-dialkylfurans in the presence of AlCl₃ yields 1,3-dialkylnaphtho[2,3-c]furan-4,9-diones . For example, reaction with 2,5-dimethylfuran produced 1,3-dimethylnaphtho[2,3-c]furan-4,9-dione, which was subsequently hydrogenated to the dihydro derivative .

Key Steps

  • Electrophilic Acylation : Phthalic anhydride reacts with furan derivatives to form acylated intermediates.

  • Cyclization : Intramolecular Friedel-Crafts reaction forms the fused furan ring.

  • Reduction : Catalytic hydrogenation saturates the furan ring.

This method is modular but limited by the availability of substituted furans.

Visible-Light-Mediated [3+2] Cycloaddition

Visible-light photocatalysis offers a green approach to dihydronaphthofurans. A visible-light-mediated [3+2] cycloaddition between 2-hydroxy-1,4-naphthoquinone and alkynes/alkenes produced naphtho[2,3-b]furan-4,9-diones and dihydro derivatives in yields up to 75% . The reaction proceeds via a radical mechanism initiated by blue LED irradiation (460 nm) in acetonitrile, with oxygen serving as the terminal oxidant .

Optimized Conditions

  • Light Source: Blue LEDs (460 nm)

  • Solvent: MeCN

  • Time: 6 hours

  • Yield: 58–75%

This method avoids transition metals and harsh reagents, aligning with green chemistry principles.

Green Synthesis Using Nd₂Sn₂O₇ Nanoparticles

Nd₂Sn₂O₇ nanoparticles (NPs) synthesized via a biogenic route using Ferula assa-foetida gum were employed in a three-component coupling of alkynes, allylic chlorides, and CO₂ to produce 3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one . The NPs enhanced reaction efficiency by providing a high-surface-area platform for CO₂ adsorption, achieving yields comparable to traditional methods .

Advantages

  • Utilizes CO₂ as a C1 synthon.

  • Biogenic catalyst reduces environmental impact.

Structural Characterization and Key Data

X-ray crystallography and NMR spectroscopy are critical for confirming the structure of this compound derivatives. Key bond lengths and angles from representative studies are summarized below:

ParameterValue (Å or °)Source
N1–C13 bond length1.288 (5) Å
O1–C3 bond length1.419 (5) Å
Dihedral angle (benzene rings)82.33°
O1 displacement0.5929 (3) Å

1H NMR spectra typically show characteristic signals for the furan protons at δ 3.27–3.67 ppm (CH₂) and δ 6.00 ppm (CH) .

Q & A

Q. Table 1. Crystallographic Parameters for (E)-N-[(this compound-4-yl)phenylmethylene]aniline

ParameterValueSource
Space groupP 1
R factor0.105
Dihedral angle (C6–C1–C21)82.33°
O1 deviation from plane0.5929 Å

Q. Table 2. Bioactivity of Selected Derivatives

CompoundM₂ IC₅₀ (nM)Selectivity (M₂/M₁)ApplicationSource
Himbacine analog12 ± 215:1Alzheimer’s models
Eustifoline D derivative45 ± 53:1Anticancer screening

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